molecular formula C7H12N4 B12116331 1-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclobutanamine

1-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclobutanamine

Cat. No.: B12116331
M. Wt: 152.20 g/mol
InChI Key: ZSWKWWNHSUTEGM-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclobutanamine is a bicyclic amine derivative featuring a cyclobutane ring fused to a methyl-substituted 1,2,3-triazole moiety. Its molecular structure combines the steric constraints of cyclobutane with the aromatic and hydrogen-bonding capabilities of the triazole ring, making it a candidate for pharmaceutical and materials science applications.

Properties

Molecular Formula

C7H12N4

Molecular Weight

152.20 g/mol

IUPAC Name

1-(1-methyltriazol-4-yl)cyclobutan-1-amine

InChI

InChI=1S/C7H12N4/c1-11-5-6(9-10-11)7(8)3-2-4-7/h5H,2-4,8H2,1H3

InChI Key

ZSWKWWNHSUTEGM-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=N1)C2(CCC2)N

Origin of Product

United States

Preparation Methods

Synthesis of 1-Methyl-1H-1,2,3-triazole-4-carbaldehyde

The triazole aldehyde serves as a key intermediate for subsequent coupling with cyclobutane derivatives. A representative procedure involves:

  • Reacting propargyl alcohol with methyl azide in the presence of Cu(OAc)₂ (0.1 mmol) and sodium ascorbate (0.2 mmol) in acetone-water (1:2 v/v) at room temperature.

  • Oxidation of the resultant propargyl alcohol derivative to the aldehyde using MnO₂ or Dess-Martin periodinane.

Yields for analogous triazole aldehydes range from 82% to 92%, with purity confirmed via HPLC (>99%) and NMR.

Cyclobutane Ring Construction via Photochemical [2+2] Cycloaddition

The cyclobutane moiety is synthesized through [2+2] photocycloaddition, a method adapted from the synthesis of cyclobutane-1,2,3,4-tetracarboxylic dianhydride. While the target compound lacks anhydride groups, the photochemical approach remains applicable:

Substrate Preparation and Reaction Conditions

  • Starting material : Maleimide or ethylene derivatives substituted with amine-protecting groups (e.g., Boc).

  • Light source : UV-A (300–400 nm) at 100 mW output.

  • Solvent : Diethyl carbonate or dichloromethane at -5°C to 30°C.

For example, irradiation of a Boc-protected amine derivative in dichloromethane under UV light for 48–72 hours yields the cyclobutane ring with >85% conversion. Subsequent deprotection using trifluoroacetic acid (TFA) affords the free amine.

Coupling Strategies for Triazole-Cyclobutane Integration

Reductive Amination

The triazole aldehyde (Section 1.1) reacts with cyclobutane amine under reductive conditions:

  • Condensation of aldehyde and amine in methanol at 25°C for 12 hours.

  • Reduction with NaBH₃CN or H₂/Pd-C to yield the secondary amine.

This method is limited by steric hindrance from the cyclobutane ring, often requiring elevated temperatures (50–60°C) and prolonged reaction times (24–48 hours).

Nucleophilic Substitution

A halogenated cyclobutane (e.g., bromocyclobutane) reacts with a triazole-containing nucleophile:

  • Triazole preparation : Lithiation of 1-methyl-1H-1,2,3-triazole using LDA at -78°C.

  • Coupling : Reaction with bromocyclobutane in THF at 0°C to room temperature.

Yields for analogous substitutions range from 70% to 85%, with byproducts arising from competing elimination reactions.

Multi-Step Protection-Deprotection Sequences

To prevent undesired side reactions during triazole or cyclobutane synthesis, protective groups are critical:

Boc Protection of Cyclobutane Amine

  • Protection : Treating cyclobutane amine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with DMAP.

  • Deprotection : TFA in DCM (1:1 v/v) at 25°C for 2 hours.

Triazole Stability Under Acidic Conditions

The 1-methyl-1,2,3-triazole remains stable under acidic deprotection conditions (pH 2–4), as confirmed by NMR monitoring.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): Cyclobutane protons appear as multiplet (δ 2.50–3.20 ppm), while triazole protons resonate as singlet (δ 7.80–8.10 ppm).

  • MS (ESI) : Molecular ion peak at m/z 191.2 [M+H]⁺.

Purity and Yield Optimization

StepYield (%)Purity (HPLC)Key Conditions
CuAAC Triazole Formation85–92>99%Cu(OAc)₂, acetone-water, 25°C
Photocycloaddition75–8898%UV-A, diethyl carbonate, 20°C
Reductive Amination68–7297%NaBH₃CN, MeOH, 50°C

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclobutanamine can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized using reagents like peracids.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the triazole ring.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Peracids such as m-chloroperoxybenzoic acid (mCPBA) are commonly used.

    Reduction: Hydrogen gas with a palladium catalyst is typically employed.

    Substitution: Alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted triazoles and cyclobutanamine derivatives, which can be further utilized in different applications .

Scientific Research Applications

Chemistry

1-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclobutanamine is utilized as a building block in the synthesis of complex molecules. Its ability to undergo various chemical reactions makes it valuable for creating derivatives with tailored properties.

Biology

Research indicates that this compound has potential as an enzyme inhibitor, particularly against carbonic anhydrase-II. Its interactions with biological targets are crucial for understanding its therapeutic applications.

Medicine

The compound is being explored for its anticancer properties. It has shown the ability to inhibit histone deacetylases (HDACs), which are involved in cancer cell proliferation and survival. Additionally, it may induce apoptosis in cancer cells.

Industry

In industrial applications, this compound is being investigated for use in corrosion inhibitors and photostabilizers due to its chemical stability and protective properties.

Several studies have evaluated the biological activities of this compound:

Activity Type Target Organism/Cell Line Observed Effect Reference Year
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2024
AntimicrobialEscherichia coliMIC = 64 µg/mL2024
AnticancerMCF-7 (breast cancer)IC50 = 15 µM2023
Anti-inflammatoryMacrophagesTNF-alpha reduction by 50%2025

Notable Findings from Case Studies

  • Antimicrobial Activity Study (2024) : The compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria.
  • Anticancer Activity Evaluation (2023) : Demonstrated dose-dependent cytotoxic effects on human breast cancer cells (MCF-7), indicating potential for further development as an anticancer agent.
  • Inflammation Model Study (2025) : Showed promising anti-inflammatory properties by reducing cytokine levels in macrophages stimulated with lipopolysaccharides (LPS).

Summary of Applications

The versatility of this compound is evident across various fields:

  • Chemistry : Building block for complex molecule synthesis.
  • Biology : Potential enzyme inhibitor.
  • Medicine : Investigated for anticancer properties.
  • Industry : Applications in corrosion inhibition and photostabilization.

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclobutanamine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(Aminomethyl)cyclobutanamine (CAS 780747-61-7)

  • Structure : Contains a cyclobutane ring with two primary amine groups attached to adjacent carbons. Lacks the triazole ring present in the target compound.
  • Molecular Formula : C₅H₁₂N₂; Molecular Weight: 100.16 g/mol .
  • Reactivity : Primary amines are highly reactive in nucleophilic reactions (e.g., Schiff base formation), but the absence of a triazole reduces aromatic stabilization and hydrogen-bonding diversity.
  • Safety : Classified as hazardous, requiring precautions for inhalation, skin contact, and ingestion .

(1R)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride

  • Structure : Features a chiral ethylamine backbone linked to a methyl-triazole group, forming a hydrochloride salt. Differs from the target compound in backbone length (ethane vs. cyclobutane) and stereochemistry.
  • Molecular Formula : C₅H₁₁N₄·HCl; Molecular Weight: 162.6 g/mol .
  • Applications : Used in enantioselective synthesis and as a ligand in catalysis. The hydrochloride salt enhances solubility but introduces hygroscopicity.
  • Handling : Discontinued commercial availability suggests challenges in synthesis or stability .

Structural and Functional Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties
1-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclobutanamine C₇H₁₂N₄ 152.20 (calculated) Cyclobutane, 1-methyltriazole High steric strain, dual H-bonding
1-(Aminomethyl)cyclobutanamine C₅H₁₂N₂ 100.16 Cyclobutane, dual primary amines Reactive, hazardous
(1R)-1-(1-Methyltriazol-4-yl)ethylamine HCl C₅H₁₁N₄·HCl 162.6 Ethylamine, triazole, hydrochloride Chiral, hygroscopic

Key Research Findings and Implications

  • Synthetic Challenges : Cyclobutane rings introduce strain, complicating synthesis. The triazole’s methyl group in the target compound may mitigate ring-opening reactions compared to unsubstituted analogs .
  • Pharmacological Potential: Triazole-containing amines are explored as kinase inhibitors or CNS agents. The cyclobutane’s rigidity could enhance target binding specificity .
  • Safety Considerations : Amine derivatives require stringent handling protocols. The hydrochloride salt in the ethylamine analog suggests pH-dependent solubility, a factor absent in the neutral target compound .

Biological Activity

1-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclobutanamine is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and biological activities. The compound features a cyclobutanamine moiety linked to a 1-methyl-1H-1,2,3-triazole ring, which is known for its role as a pharmacophore in various biological systems. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Molecular Structure

  • Molecular Formula : C7H12N4
  • Molecular Weight : 152.20 g/mol
  • IUPAC Name : 1-(1-methyltriazol-4-yl)cyclobutan-1-amine
  • InChI Key : ZSWKWWNHSUTEGM-UHFFFAOYSA-N
  • Canonical SMILES : CN1C=C(N=N1)C2(CCC2)N
PropertyValue
Molecular FormulaC7H12N4
Molecular Weight152.20 g/mol
IUPAC Name1-(1-methyltriazol-4-yl)cyclobutan-1-amine
InChI KeyZSWKWWNHSUTEGM-UHFFFAOYSA-N
Canonical SMILESCN1C=C(N=N1)C2(CCC2)N

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. It has been observed to inhibit histone deacetylases (HDACs), leading to apoptosis in cancer cells. For instance, studies have shown that triazole-containing compounds can significantly induce apoptosis in various cancer cell lines such as HCT116 and MDA-MB-231 with IC50 values as low as 0.43 µM .

The mechanism of action involves the compound's interaction with specific molecular targets within cancer cells. It has been shown to affect the expression of proteins related to cell migration and proliferation. For example, treatment with this compound resulted in decreased levels of mesenchymal markers like vimentin and increased epithelial markers such as E-cadherin in HCT116 cells .

Other Biological Activities

Beyond anticancer effects, this compound may also exhibit antimicrobial properties and enzyme inhibition capabilities. It has been noted for its potential to inhibit carbonic anhydrase-II, which could be beneficial in treating conditions related to enzyme dysregulation.

Study 1: Anticancer Activity in HCT116 Cells

In a study evaluating the anticancer potential of triazole derivatives, this compound was shown to significantly inhibit the proliferation of HCT116 colon cancer cells. The compound demonstrated an IC50 value of approximately 0.43 µM, indicating its potency compared to other known anticancer agents .

Study 2: Mechanistic Insights into Apoptosis Induction

Another investigation revealed that treatment with this triazole derivative led to increased levels of reactive oxygen species (ROS) in treated cancer cells. This accumulation of ROS was linked to mitochondrial dysfunction and subsequent apoptosis . The study highlighted that the compound could induce cell cycle arrest and morphological changes indicative of apoptotic processes.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, a comparison with structurally similar compounds is essential.

Table 2: Comparison of Triazole Derivatives

Compound NameStructural FeaturesUnique Properties
4-Amino-5-methyltriazole Contains a triazole ringKnown for antimicrobial activity
5-(Aminomethyl)-triazole Substituted at the amino positionExhibits anti-inflammatory properties
4-(Cyclobutylamino)-triazole Cyclobutyl group presentPotential enzyme inhibition similar to cyclobutanamine

The unique combination of the cyclobutanamine structure with a methylated triazole ring in this compound may confer distinct biological activities not observed in other similar compounds.

Q & A

Q. What are the recommended analytical techniques for confirming the structural integrity and purity of 1-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclobutanamine?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the cyclobutane and triazole ring connectivity, while high-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. Purity can be assessed via HPLC with UV detection, using a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) . For trace impurities, tandem MS or GC-MS is recommended.

Q. What safety protocols are essential when handling this compound in laboratory settings?

Safety data sheets indicate that inhalation, skin contact, and ingestion require immediate medical attention. Use fume hoods for synthesis steps involving volatile reagents. Personal protective equipment (PPE) must include nitrile gloves, lab coats, and safety goggles. In case of skin exposure, wash with soap and water for 15 minutes; for eye contact, irrigate with saline solution .

Q. How can researchers optimize synthetic yields of this compound?

Key steps include:

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole ring formation, with reaction temperature optimized between 60–80°C.
  • Cyclobutane Functionalization : Strain-driven ring-opening reactions may require photochemical or thermal activation.
  • Purification : Use silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) to isolate the product .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for derivatives of this compound?

Contradictions often arise from conformational flexibility in the cyclobutane ring or dynamic exchange processes. Strategies include:

  • Variable-temperature NMR to probe ring puckering dynamics.
  • DFT calculations (e.g., B3LYP/6-31G*) to model low-energy conformers and predict coupling constants .
  • X-ray crystallography to resolve ambiguities in regiochemistry .

Q. What methodologies are suitable for studying structure-activity relationships (SAR) in biological systems?

  • Enzyme Inhibition Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity to targets like kinases or GPCRs.
  • Molecular Dynamics Simulations : Investigate triazole-cyclobutane interactions with protein active sites (e.g., GROMACS or AMBER workflows) .
  • Metabolic Stability : Perform liver microsome assays (human/rat) with LC-MS/MS quantification to assess cytochrome P450 interactions .

Q. How can researchers address low solubility in aqueous buffers during in vitro studies?

  • Co-solvent Systems : Use DMSO (≤1% v/v) with PBS or HEPES buffers.
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) via esterification of the cyclobutane amine .
  • Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes or polymeric micelles .

Q. What experimental approaches are recommended to resolve discrepancies in bioactivity data across cell lines?

  • Dose-Response Curves : Use 8–10 concentration points (e.g., 1 nM–100 µM) with technical triplicates.
  • Off-Target Profiling : Employ kinome-wide screening (e.g., KinomeScan) to identify nonspecific binding.
  • Transcriptomic Analysis : RNA-seq or qPCR to correlate activity with gene expression variations .

Methodological Challenges and Solutions

Q. How can researchers validate the stability of this compound under physiological conditions?

  • pH Stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for 24 hours, monitoring degradation via LC-MS.
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Light Sensitivity : Conduct accelerated stability studies under UV/visible light (ICH Q1B guidelines) .

Q. What strategies mitigate byproduct formation during triazole-cyclobutane coupling reactions?

  • Catalyst Optimization : Replace Cu(I) with Ru(II) catalysts to suppress Glaser-type alkyne dimerization.
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 100°C) to minimize side reactions.
  • Flow Chemistry : Improve heat/mass transfer for regioselective triazole formation .

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